molecular formula C17H17FN2O4S B2957367 1-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide CAS No. 922007-44-1

1-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide

Numéro de catalogue: B2957367
Numéro CAS: 922007-44-1
Poids moléculaire: 364.39
Clé InChI: DMCUWQCVUMFWRE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a benzo[f][1,4]oxazepine core fused with a tetrahydro ring system, substituted at the 7-position with a methanesulfonamide group and at the 4-position with a methyl group. Its structural complexity arises from the oxazepine ring’s conformational flexibility and the electronic effects of the fluorine substituent, which may influence binding affinity and metabolic stability.

Propriétés

IUPAC Name

1-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4S/c1-20-8-9-24-16-7-6-14(10-15(16)17(20)21)19-25(22,23)11-12-2-4-13(18)5-3-12/h2-7,10,19H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCUWQCVUMFWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

1-(4-Fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C20H17FN4O3
  • Molecular Weight : 380.4 g/mol
  • CAS Number : 1319141-70-2

The structural features include a fluorophenyl group and a tetrahydrobenzooxazepin core, which are critical for its biological activity.

Research indicates that compounds with a similar structure to 1-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide often interact with specific cellular pathways that are crucial for cell differentiation and proliferation. A notable mechanism involves the modulation of signaling pathways associated with acute myeloid leukemia (AML) differentiation.

Key Findings from Studies

  • Induction of Differentiation in AML Cells :
    • The compound has been shown to upregulate CD11b expression in AML cell lines such as HL-60 and THP-1, indicating its role in promoting myeloid differentiation .
    • Morphological changes consistent with differentiation were observed, including increased cell size and altered cytoplasmic characteristics .
  • Structure-Activity Relationship (SAR) :
    • SAR studies revealed that modifications at specific positions on the benzooxazepin core significantly affect biological activity. For instance, variations in the substituent size at the nitrogen position influenced potency .
    • Compounds with larger substituents demonstrated improved metabolic stability and higher efficacy in inducing differentiation .

Efficacy in Biological Models

The efficacy of this compound was tested across various biological models:

Cell Line Effect on Proliferation Differentiation Markers
HL-60Decreased viabilityIncreased CD11b expression
THP-1Decreased proliferationMorphological differentiation
OCI-AML3Moderate effectCD11b upregulation

Case Studies

Several case studies have highlighted the potential of this compound in clinical settings:

  • Clinical Relevance in AML Treatment :
    • A study demonstrated that compounds with similar structures could effectively induce differentiation in genetically distinct AML cells, suggesting potential therapeutic applications .
    • In vivo studies indicated that these compounds could maintain low clearance rates while achieving significant plasma concentrations over time .
  • Potential Anti-inflammatory Applications :
    • The compound's ability to modulate inflammatory responses through pathways involving receptor interacting protein 1 (RIP1) has been explored. This suggests a dual role in both cancer therapy and inflammation management .

Comparaison Avec Des Composés Similaires

Core Heterocyclic Systems

The target compound’s benzo[f][1,4]oxazepine core distinguishes it from triazole-based analogs (e.g., compounds [7–9] and [10–15] in ). For instance:

  • Triazole Derivatives (e.g., [7–9]) : These feature a 1,2,4-triazole ring system, which exhibits tautomerism between thione and thiol forms. Spectral data (IR absence of νS-H at ~2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) confirm the dominance of the thione tautomer, enhancing stability through conjugation .
  • This may influence intermolecular interactions in biological targets.

Functional Group Analysis

  • Sulfonamide Linkage : Both the target compound and analogs like [10–15] incorporate sulfonamide groups, which are critical for hydrogen bonding and solubility. However, the target’s sulfonamide is directly attached to the oxazepine ring, whereas triazole derivatives (e.g., [10–15]) feature sulfonyl groups at the para-position of phenyl substituents .
  • Fluorophenyl Moieties: The 4-fluorophenyl group in the target compound is structurally analogous to the 2,4-difluorophenyl groups in compounds [4–15]. Fluorine’s electron-withdrawing effects enhance metabolic stability and modulate electronic properties, but the substitution pattern (mono- vs. di-fluoro) may alter steric and electronic interactions.

Spectral Characteristics

Feature Target Compound Triazole Analogs (e.g., [7–9])
C=O Stretching (IR) Likely ~1660–1680 cm⁻¹ (sulfonamide C=O) Absent in triazoles (cyclization eliminates C=O)
C=S Stretching (IR) Not applicable 1247–1255 cm⁻¹ (thione tautomer)
NH Stretching (IR) ~3150–3319 cm⁻¹ (sulfonamide NH) 3278–3414 cm⁻¹ (triazole NH)
13C-NMR Expected signals for oxazepine carbons (~60–100 ppm) Triazole carbons observed at ~120–160 ppm

Tautomerism and Stability

  • Triazoles : Exist in equilibrium between thione and thiol forms, but spectral data confirm stabilization of the thione tautomer, reducing reactivity toward electrophiles .
  • Oxazepines : The target compound’s oxazepine ring lacks tautomeric flexibility but may exhibit ring puckering, affecting binding pocket compatibility. The methyl group at the 4-position likely enhances steric stability.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.